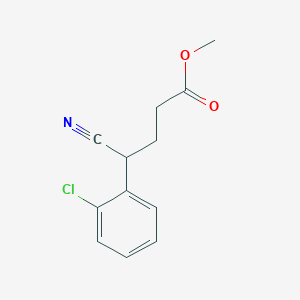![molecular formula C13H11NS B11717991 [1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)
[1,1'-Biphenyl]-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-carbothioamide: is an organic compound that consists of two benzene rings connected by a single bond, with a carbothioamide group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbothioamide typically involves the reaction of 2-aminobiphenyl with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-carbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-2-carbothioamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also employed in the development of new pharmaceuticals and agrochemicals.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbothioamide is used in the production of dyes, pigments, and polymers. It also finds applications in the development of advanced materials for electronics and photonics.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-carbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The biphenyl moiety enhances the compound’s ability to interact with hydrophobic regions of biological molecules, facilitating its binding and activity.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
[1,1’-Biphenyl]-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
[1,1’-Biphenyl]-2-thiol: Contains a thiol group instead of a carbothioamide group.
Uniqueness: [1,1’-Biphenyl]-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C13H11NS |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
2-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H11NS/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15) |
InChI-Schlüssel |
NLVJBAJYEHXOSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



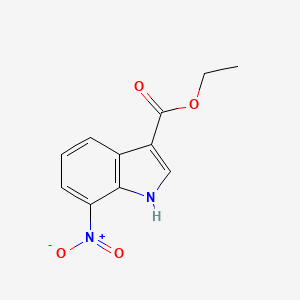
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
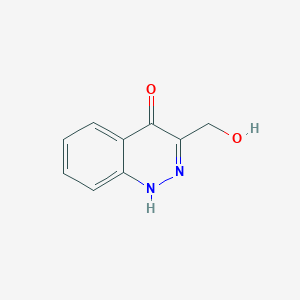
![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
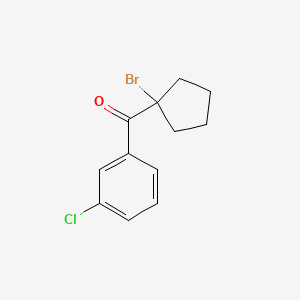
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
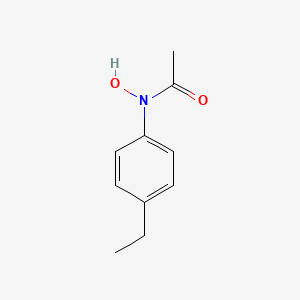
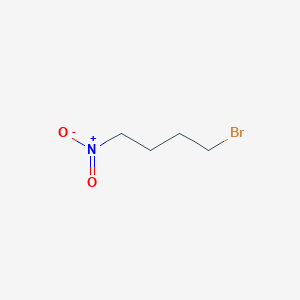
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

